N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine
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Overview
Description
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a synthetic organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 7-fluoro-10-methyl-phenothiazine.
Diazotization: The phenothiazine derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-methanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors in the brain, similar to other phenothiazine derivatives.
Pathways Involved: It may modulate the dopaminergic and serotonergic pathways, leading to its potential effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Fluphenazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is unique due to the presence of the fluorine atom and the diazenyl group, which may confer distinct pharmacological properties and chemical reactivity compared to other phenothiazine derivatives.
Properties
CAS No. |
79226-53-2 |
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Molecular Formula |
C15H15FN4S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(7-fluoro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15FN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3 |
InChI Key |
SHEJWUQPSPGYRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)N=NN(C)C |
Origin of Product |
United States |
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